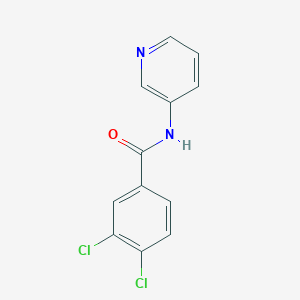
3,4-Dichloro-N-pyridin-3-yl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N-pyridin-3-yl-benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as DCB and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 3,4-Dichloro-N-pyridin-3-yl-benzamide is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins by binding to their active sites. It has been shown to bind to the ATP-binding site of protein kinase CK2, thereby inhibiting its activity. It has also been shown to bind to the ATP-binding site of cyclin-dependent kinase 2, thereby inhibiting its activity. Additionally, it has been shown to bind to the DNA-binding site of DNA topoisomerase II, thereby inhibiting its activity.
Biochemical and Physiological Effects:
3,4-Dichloro-N-pyridin-3-yl-benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels, thereby inhibiting tumor growth. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of various inflammatory enzymes.
実験室実験の利点と制限
3,4-Dichloro-N-pyridin-3-yl-benzamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, which makes it an ideal tool compound for studying their role in biological systems. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, there are also limitations to its use in lab experiments. It has been shown to have low solubility in water, which can limit its use in aqueous-based experiments. Additionally, it has been shown to have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the study of 3,4-Dichloro-N-pyridin-3-yl-benzamide. One direction is to study its potential applications in the treatment of various diseases such as cancer and inflammation. Another direction is to study its potential use as a tool compound for studying the role of various enzymes and proteins in biological systems. Additionally, there is a need to develop new synthetic methods for the compound that can improve its solubility and reduce its cytotoxic effects.
合成法
3,4-Dichloro-N-pyridin-3-yl-benzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3,4-dichloropyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified using column chromatography.
科学的研究の応用
3,4-Dichloro-N-pyridin-3-yl-benzamide has been extensively studied for its potential applications in scientific research. It has been used as a tool compound to study the role of various enzymes and proteins in biological systems. It has been shown to inhibit the activity of various enzymes such as protein kinase CK2, cyclin-dependent kinase 2, and DNA topoisomerase II. It has also been used to study the role of various proteins such as p53 and Bcl-2 in cancer cells.
特性
CAS番号 |
304885-01-6 |
|---|---|
製品名 |
3,4-Dichloro-N-pyridin-3-yl-benzamide |
分子式 |
C12H8Cl2N2O |
分子量 |
267.11 g/mol |
IUPAC名 |
3,4-dichloro-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17) |
InChIキー |
YIFKMNQYIAKKJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
溶解性 |
40 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



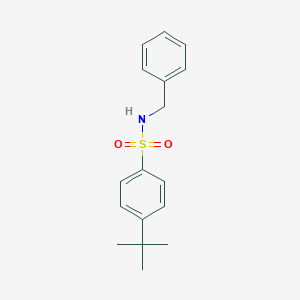
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
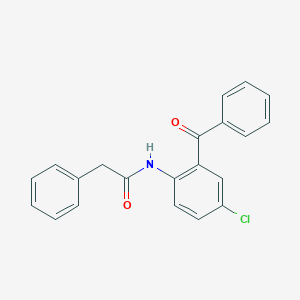
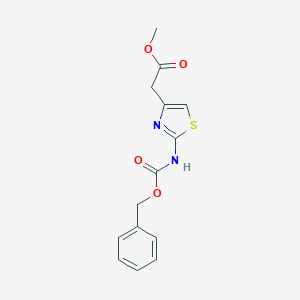
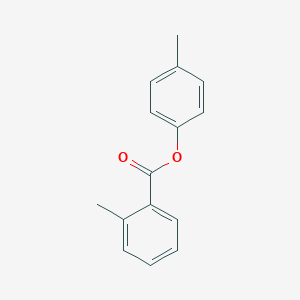

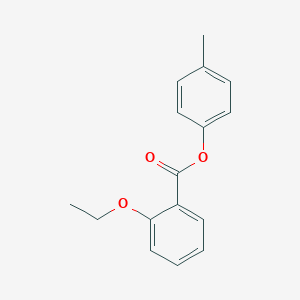
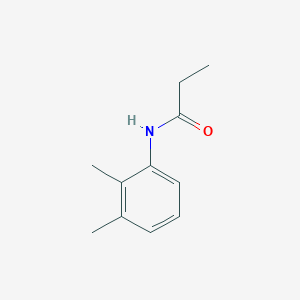

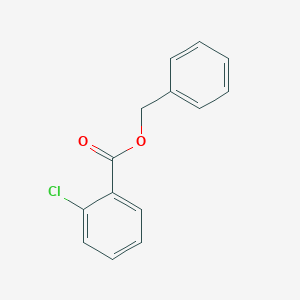
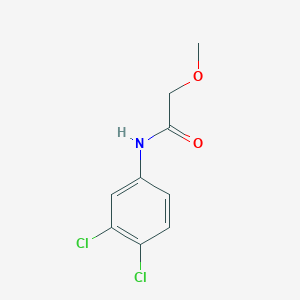

![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
